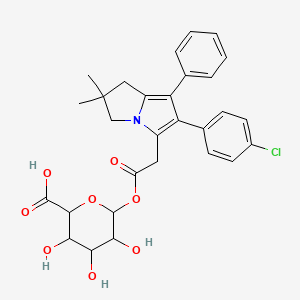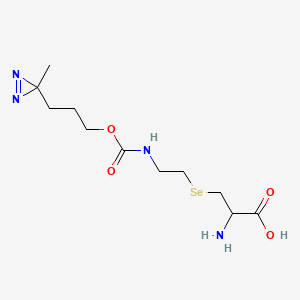
4-(Hydroxymethyl)-2,6-dimethylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(羟甲基)-2,6-二甲基苯甲酸是一种有机化合物,分子式为 C10H12O3。它是苯甲酸的衍生物,其特征在于苯环上存在羟甲基和二甲基基团。
准备方法
合成路线和反应条件
4-(羟甲基)-2,6-二甲基苯甲酸的合成通常涉及苯甲酸衍生物的功能化。一种常见的方法是傅克烷基化反应,其中苯甲酸衍生物与甲醛和催化剂(如氯化铝)反应,引入羟甲基基团。反应条件通常需要无水溶剂和控制温度以确保获得所需的产物。
工业生产方法
在工业环境中,4-(羟甲基)-2,6-二甲基苯甲酸的生产可能涉及更可扩展的方法,例如连续流动合成。这种方法可以更好地控制反应参数,并能带来更高的产率和纯度。此外,通常采用绿色化学原则,如溶剂循环和节能工艺,以最大程度地减少对环境的影响。
化学反应分析
反应类型
4-(羟甲基)-2,6-二甲基苯甲酸会发生各种化学反应,包括:
氧化: 羟甲基可以被氧化形成羧酸基团,从而形成 4-羧基-2,6-二甲基苯甲酸。
还原: 该化合物可以被还原形成 4-(羟甲基)-2,6-二甲基苯甲醇。
取代: 羟甲基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括在酸性条件下使用的高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。
取代: 卤化物或胺等亲核试剂可以在氢氧化钠 (NaOH) 等碱的存在下使用。
主要形成的产物
氧化: 4-羧基-2,6-二甲基苯甲酸
还原: 4-(羟甲基)-2,6-二甲基苯甲醇
取代: 根据所用亲核试剂的不同,会形成各种取代的苯甲酸衍生物。
科学研究应用
4-(羟甲基)-2,6-二甲基苯甲酸在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子(包括药物和农药)的中间体。
生物学: 该化合物因其潜在的生物活性(包括抗菌和抗炎特性)而受到研究。
医学: 正在进行的研究探索其作为各种疾病的候选药物的潜力。
工业: 它用于生产聚合物和树脂,其官能团可以进一步改性以获得所需的特性。
作用机制
4-(羟甲基)-2,6-二甲基苯甲酸的作用机制取决于其特定的应用。在生物系统中,它可能与酶或受体相互作用,导致细胞过程发生变化。例如,其羟甲基可以发生氧化还原反应,影响细胞内的氧化还原平衡。此外,该化合物的结构允许其参与氢键和疏水相互作用,这会影响其与分子靶标的结合。
相似化合物的比较
类似化合物
4-(羟甲基)苯甲酸: 缺少二甲基基团,导致不同的化学性质和反应性。
2,6-二甲基苯甲酸: 缺少羟甲基基团,导致不同的应用和反应性。
4-甲基苯甲酸: 仅包含一个甲基基团,并且缺少羟甲基基团,导致不同的化学行为。
独特性
4-(羟甲基)-2,6-二甲基苯甲酸因苯环上羟甲基和二甲基基团的组合而独一无二。这种独特的结构赋予了特定的化学性质,例如在氧化和取代反应中反应性增强,使其成为各种研究和工业应用中的宝贵化合物。
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2,6-dimethylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11H,5H2,1-2H3,(H,12,13) |
InChI 键 |
ZJNFPDQMCQDBQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C(=O)O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
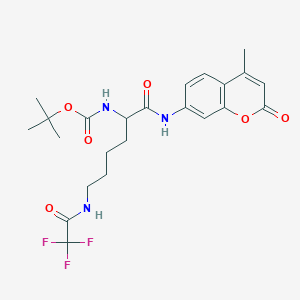
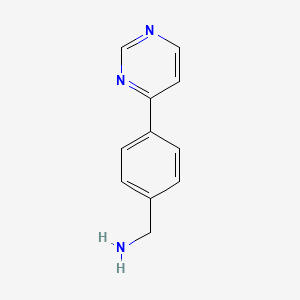
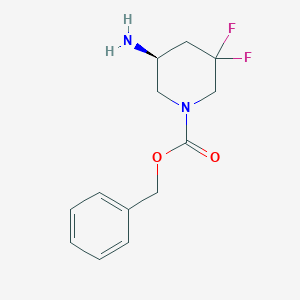
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)


